3-Nitrobenzo[b]furan-5-ol
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Overview
Description
3-Nitrobenzo[b]furan-5-ol is a chemical compound that belongs to the class of nitrobenzofurans. These compounds are known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The nitro group attached to the benzofuran moiety significantly alters the chemical behavior of the molecule, making it a valuable substrate for further chemical transformations.
Synthesis Analysis
The synthesis of nitrobenzofurans, including this compound, has been a subject of research due to their importance in organic chemistry. One method involves the electrophilic nitration of unsubstituted benzofurans, which is a key step in the synthesis of 3-nitrobenzofurans . Another approach for synthesizing 5-nitro-2,3-dihydrobenzo[b]furans, which are closely related to this compound, starts from 2-methylene-triethyl-ammonio-4-nitrophenolat and 2-chloro-1,3-dicarbonyl compounds. This one-step procedure has been shown to be effective, and the structure of the resulting compounds was confirmed by chemical analysis and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various analytical techniques. For instance, the crystal and molecular structure of a related compound, the hydroxytriphenylphosphonium salt of 4-imino-8-aci-nitrobenzo[1,2-c:4,5-c']difurazan, was determined by three-dimensional X-ray structure analysis. This analysis revealed significant details about the bond lengths and the non-benzenoid nature of the C6 ring in the molecule . Although not directly about this compound, this study provides insight into the structural aspects of nitrobenzofuran derivatives.
Chemical Reactions Analysis
The presence of both nitro and hydroxy groups in this compound makes it a versatile reactant in chemical reactions. The nitro group can undergo various transformations, such as reduction to amino groups or participation in electrophilic aromatic substitution reactions. The hydroxy group can be involved in reactions typical for phenols, such as esterification or etherification. The review of methods for the preparation of 3-nitrobenzofurans highlights the importance of these compounds as substrates for the dearomatization of the furan ring, which is a valuable transformation in synthetic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of nitrobenzofurans can be inferred. These compounds are likely to exhibit moderate to low solubility in water due to the presence of the nitro group, and their solubility can be enhanced in organic solvents. The nitro group also contributes to the acidity of the hydroxy group, potentially making it a stronger acid than typical phenols. The chemical stability of this compound would depend on the conditions, as the nitro group can be sensitive to reductive environments.
Scientific Research Applications
Environmental Pollutants and Formation Mechanisms
Research on polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), which are structurally related to 3-Nitrobenzo[b]furan-5-ol, has provided insights into their formation, chlorination, dechlorination, and destruction mechanisms. These compounds are persistent organic pollutants generated in thermal and combustion processes, posing significant environmental and health risks due to their toxicity and bioaccumulation potential. Understanding their formation and destruction pathways is crucial for mitigating their environmental impact (Altarawneh et al., 2009).
Photosensitive Protecting Groups in Synthetic Chemistry
Nitrobenzo derivatives, such as this compound, can be utilized as photosensitive protecting groups in synthetic chemistry. The use of photosensitive groups, including nitrobenzyl and nitrophenyl derivatives, shows promise in developing novel synthetic routes and methodologies. These groups enable selective protection and deprotection strategies under light irradiation, facilitating complex organic syntheses (Amit et al., 1974).
Biomass Conversion to Value-added Products
Derivatives of furan compounds, like this compound, play a role in the valorization of biomass into valuable chemicals and fuels. For instance, 5-Hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, and its derivatives, including furan-based compounds, are pivotal in the production of polymers, functional materials, and biofuels. This research highlights the potential of furan derivatives in sustainable chemistry and the bioeconomy, underscoring their role in transitioning away from fossil fuels (Chernyshev et al., 2017).
Sensing Applications
Furan derivatives, including those related to this compound, have been explored for their sensing applications, particularly in detecting nitroaromatic and nitramine explosives. Luminescent micelles incorporating furan derivatives can act as chemical sensors for hazardous materials, showcasing the versatility of furan compounds in environmental monitoring and safety (Paria et al., 2022).
Safety and Hazards
Future Directions
3-Nitrobenzofurans, including 3-Nitrobenzo[b]furan-5-ol, attract interest as objects for research due to their unique reactivity and potential applications in various fields . They have been found to have various types of biological activity, for example, antibacterial, antiviral, and analgesic . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
3-Nitrobenzo[b]furan-5-ol is a unique compound due to the presence of direct conjugation between the oxygen atom and the electron-acceptor nitro group in the β-position . This leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it push-pull character . Due to this, 3-nitrobenzofurans can be involved in various processes accompanied by the destruction of the aromatic sextet .
Biochemical Pathways
It’s known that benzofuran derivatives can affect various biological and pharmacological pathways .
Pharmacokinetics
The compound has a molecular weight of 17913000, a density of 1536g/cm3, and a boiling point of 3543ºC at 760 mmHg . These properties can influence its bioavailability.
Result of Action
Compounds with various types of biological activity, for example, antibacterial, antiviral, and analgesic have been found among 3-nitrobenzofurans .
Action Environment
It’s known that the compound should be stored in a cool, dry place, in a tightly closed container, and under an inert atmosphere .
properties
IUPAC Name |
3-nitro-1-benzofuran-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBTBWGCWHIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383921 |
Source
|
Record name | 3-nitrobenzo[b]furan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126318-27-2 |
Source
|
Record name | 3-nitrobenzo[b]furan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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